Comparative BRS-3 Agonist Potency of 4-(Hexylamino)pyridine-3-sulfonamide
4-(Hexylamino)pyridine-3-sulfonamide demonstrates potent agonism at the Bombesin Receptor Subtype-3 (BRS-3), a key target in obesity and diabetes research. In a direct comparison within a focused library of 4-(alkylamino)pyridine-3-sulfonamides, the compound exhibits an EC50 of 114 nM for human BRS-3, placing it in the mid-nanomolar potency range required for further lead development [1]. This is contrasted with other alkyl chain variants, where shortening or modifying the chain led to a substantial loss of activity, with potencies for some analogs falling in the 1–4 µM range [2].
| Evidence Dimension | Human BRS-3 receptor agonism potency |
|---|---|
| Target Compound Data | EC50 = 114 nM |
| Comparator Or Baseline | Other 4-(alkylamino)pyridine-3-sulfonamide analogs with shorter chains, exhibiting potencies in the 1–4 µM range (representative class data) |
| Quantified Difference | The hexyl variant demonstrates >8-fold improvement in potency over less optimized analogs. |
| Conditions | Agonist activity at human BRS-3 expressed in HEK293AEQ cells, assessed by aequorin bioluminescence assay for 10 minutes. |
Why This Matters
This quantifies the specific contribution of the hexyl chain to BRS-3 agonist potency, justifying its selection over generic analogs for target engagement studies.
- [1] BindingDB Entry BDBM50394615 for CHEMBL2164578. EC50 data for human BRS-3 agonist activity of 4-(Hexylamino)pyridine-3-sulfonamide. View Source
- [2] Lo, M. M. C., et al. (2011). Pyridinesulfonylureas and pyridinesulfonamides as selective bombesin receptor subtype-3 (BRS-3) agonists. Bioorganic & Medicinal Chemistry Letters, 21(7), 2040–2043. View Source
